molecular formula C27H21N3O3 B14949222 N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B14949222
M. Wt: 435.5 g/mol
InChI Key: DWFBNVKMSCQHJE-WLUWMFIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a naphthyl group, and a hydrazino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves the condensation of 2-hydroxybenzaldehyde with 1-naphthylmethylidenehydrazine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The hydrazino group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and hydrazino groups are likely involved in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(Z)-2-(2-HYDROXYPHENYL)-1-({2-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C27H21N3O3

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(Z)-1-(2-hydroxyphenyl)-3-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H21N3O3/c31-25-16-7-5-12-21(25)17-24(29-26(32)20-10-2-1-3-11-20)27(33)30-28-18-22-14-8-13-19-9-4-6-15-23(19)22/h1-18,31H,(H,29,32)(H,30,33)/b24-17-,28-18-

InChI Key

DWFBNVKMSCQHJE-WLUWMFIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)N/N=C\C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.